Lipophilicity-Driven Potentiation of CAIII Inhibition: A Class-Level Inference
While direct inhibition data for 6-(tert-butyl)nicotinic acid against Carbonic Anhydrase III (CAIII) is not available, class-level inference from a study of 6-substituted nicotinic acid analogs strongly supports its potential for enhanced potency. The study demonstrates that a hydrophobic group at the 6-position, capable of acting as a hydrogen bond acceptor, is critical for improving inhibitory activity [1]. The tert-butyl group fulfills these criteria and is predicted to confer a favorable LogP value (~2.8 [2]), which is significantly higher than unsubstituted nicotinic acid (LogP ~0.36) or the 6-methyl analog (LogP ~0.86) [3]. This increased lipophilicity is expected to enhance binding to the hydrophobic CAIII active site, a trend observed with other hydrophobic substituents in the series [1].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP ~2.8 (Predicted XLogP3) |
| Comparator Or Baseline | Nicotinic acid: LogP ~0.36; 6-Methylnicotinic acid: LogP ~0.86 |
| Quantified Difference | ΔLogP ≈ 2.44 vs. nicotinic acid; ΔLogP ≈ 1.94 vs. 6-methyl analog |
| Conditions | Predicted using computational methods (XLogP3) |
Why This Matters
The enhanced lipophilicity of 6-(tert-butyl)nicotinic acid relative to its less hydrophobic analogs positions it as a more promising scaffold for targeting CAIII and other hydrophobic enzyme pockets, potentially requiring lower concentrations for effective inhibition.
- [1] Alzweiri, M. H., Khanfar, M. A., & Al-Hiari, Y. M. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(7), 1397–1404. View Source
- [2] Chem960. (n.d.). 6-(tert-Butyl)nicotinic acid. Retrieved April 16, 2026. View Source
- [3] PubChem. (n.d.). Nicotinic acid (CID 938). Retrieved April 16, 2026. View Source
